

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with diSulfo-Cy3 Alkyne

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B12279279*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the fluorescent labeling of azide-modified biomolecules with **diSulfo-Cy3 alkyne**. This method is highly efficient and specific, making it a valuable tool in bioconjugation and various life science applications.^{[1][2][3]} diSulfo-Cy3 is a water-soluble, bright orange-fluorescent dye, ideal for labeling proteins, peptides, and oligonucleotides in aqueous environments.^{[4][5][6]}

Principle of the Reaction

The copper-catalyzed click reaction involves the formation of a stable triazole linkage between a terminal alkyne (**diSulfo-Cy3 alkyne**) and an azide-functionalized molecule.^{[2][3]} The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.^{[7][8][9]} To enhance reaction efficiency and protect biomolecules from damaging reactive oxygen species, a copper-chelating ligand is crucial.^{[8][9][10]}

Key Reagents and Their Roles

Reagent	Role
diSulfo-Cy3 Alkyne	The fluorescent labeling agent containing the terminal alkyne group.
Azide-Modified Biomolecule	The target molecule to be labeled.
Copper(II) Sulfate (CuSO ₄)	The source of the copper catalyst.
Sodium Ascorbate	A reducing agent that maintains copper in the active Cu(I) oxidation state. [7] [8] [9]
Copper Ligand (e.g., THPTA)	Stabilizes the Cu(I) ion, accelerates the reaction, and prevents copper-mediated damage to biomolecules. [9] [11]
Buffer	Maintains a stable pH for the reaction.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific applications.

Protocol 1: General Labeling of Proteins in Solution

This protocol is suitable for labeling purified azide-modified proteins.

Materials:

- **diSulfo-Cy3 alkyne**
- Azide-modified protein
- Phosphate-buffered saline (PBS), pH 7.4
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

- Microcentrifuge tubes

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
 - Azide-modified protein in PBS.
 - **diSulfo-Cy3 alkyne** (a 2 to 10-fold molar excess over the protein is a good starting point).
- Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.^[9] Let this mixture stand for a few minutes.
- Add the Catalyst: Add the CuSO₄/THPTA premix to the protein solution. The final concentration of copper can range from 50 µM to 250 µM for optimal results.^[9]
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.^{[9][12]}
- Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.^[7]
- Purification: Remove the excess dye and copper catalyst using methods such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol 2: Labeling of Glycoproteins on Live Cell Surfaces

This protocol is adapted for labeling azide-modified glycans on the surface of living cells.

Materials:

- Cells with metabolically incorporated azide-modified sugars
- Cell culture medium or PBS

- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Aminoguanidine (to scavenge reactive carbonyls)
- Sodium ascorbate

Optimized Conditions for Cell-Surface Labeling:[12]

Reagent	Final Concentration
diSulfo-Cy3 alkyne	25 µM
CuSO ₄	50 µM
THPTA	250 µM
Aminoguanidine	1 mM
Sodium Ascorbate	2.5 mM

Procedure:

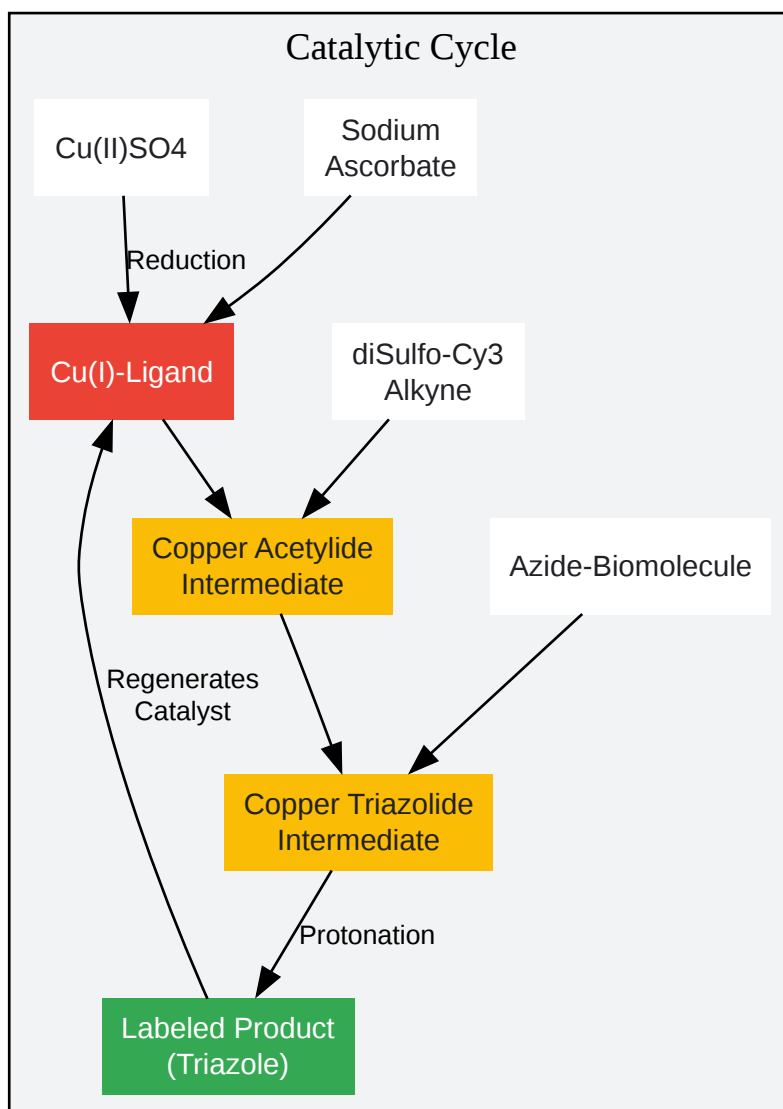
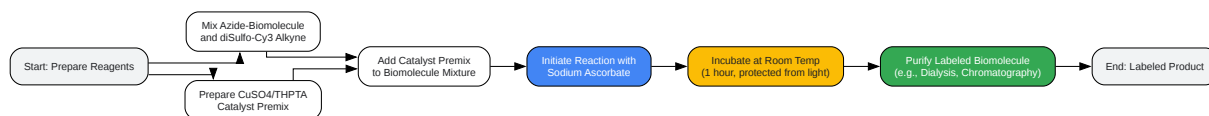
- Cell Preparation: Wash the cells twice with 1 mL of growth medium or PBS.
- Prepare Labeling Cocktail: Prepare a fresh solution containing the final concentrations of **diSulfo-Cy3 alkyne**, CuSO₄, THPTA, aminoguanidine, and sodium ascorbate in cell culture medium at 4°C.
- Labeling Reaction: Add the labeling cocktail to the cells and incubate for 1 to 5 minutes at 4°C.[12]
- Washing: Wash the cells twice with 1 mL of growth medium to remove unreacted labeling reagents.
- Imaging: The cells are now ready for fluorescence microscopy.

Quantitative Data Summary

The efficiency of the copper-catalyzed click reaction can be influenced by the concentrations of the reactants and catalyst. The following table summarizes typical concentration ranges found in the literature for bioconjugation reactions.

Component	Typical Final Concentration	Reference
Biomolecule-Alkyne/Azide	25 μ M - 560 μ M	[7] [9] [12]
Dye-Azide/Alkyne	25 μ M - 100 μ M	[9] [12]
CuSO ₄	50 μ M - 250 μ M	[9] [12]
Ligand (e.g., THPTA)	250 μ M - 1.25 mM (5:1 ratio to copper)	[9] [12]
Sodium Ascorbate	1 mM - 5 mM	[9] [12]
Aminoguanidine (optional)	1 mM - 5 mM	[7] [9] [12]
Reaction Time	1 - 60 minutes	[7] [12] [13]

Visualizations



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